molecular formula C4H5BrN2O B1374943 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole CAS No. 959406-40-7

3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1374943
M. Wt: 177 g/mol
InChI Key: NNNHJUIJOCYFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, the reagents used, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Versatile Synthon for Protecting Monosubstituted Acetamidines

3-Methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, has been used as a protected acetamidine in various synthetic sequences. This compound is stable under different conditions and can release free acetamidine through mild reduction. This application is significant in organic synthesis for incorporating side chains and further synthesis (Moormann et al., 2004).

Synthesis and Properties of Di- and Trinitromethyl-Oxadiazoles

The synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles, including their potassium, barium, and ammonium salts, have been studied. These compounds show potential in energetic materials with good detonation performance (Hermann et al., 2018).

Antibacterial and Anti-enzymatic Activities

1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial and anti-enzymatic activities. These compounds showed moderate to excellent inhibition against certain bacteria and were active against the urease enzyme (Rehman et al., 2019).

Potential Anticancer Agents

3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as apoptosis inducers and potential anticancer agents. Substitutions at specific positions of the oxadiazole molecule improved aqueous solubility, making them suitable for development as therapeutic agents (Kemnitzer et al., 2009).

Insecticidal Activity and SAR

Anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activity. Some compounds exhibited high mortality against certain pests, suggesting their potential as insecticides (Liu et al., 2017).

Antimicrobial Studies

1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety were synthesized and tested for antimicrobial activity. Some derivatives showed promising results, indicating their potential in antimicrobial applications (Mayekar et al., 2010).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion of mild steel in acidic environments. This application is significant in the field of materials science and engineering (Ammal et al., 2018).

Synthesis of New Derivatives

Several new 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives were synthesized and evaluated for their potential in various applications, including antihypertensive activity (Santilli & Morris, 1979).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken while handling it.


Future Directions

This would involve a discussion of how the compound could be further modified to enhance its properties or reduce its side effects, and any potential new applications for the compound that could be explored.


Please note that the availability of this information would depend on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you want information on it, please provide the name or structure of the compound.


properties

IUPAC Name

3-(bromomethyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHJUIJOCYFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

CAS RN

959406-40-7
Record name 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 2
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 6
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.